molecular formula C11H12BrNO3 B1474887 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid CAS No. 1696208-13-5

1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid

Cat. No.: B1474887
CAS No.: 1696208-13-5
M. Wt: 286.12 g/mol
InChI Key: DZODCJUXXUBFDT-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H12BrNO3 and its molecular weight is 286.12 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily driven by the considerable ring strain of the azetidine ring, which makes it highly reactive This reactivity allows it to participate in various biochemical processes, including enzyme inhibition and activation

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, while its effect on gene expression can alter the production of specific proteins . Additionally, its influence on cellular metabolism can affect the overall energy balance and metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s azetidine ring allows it to bind to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression, further influencing cellular processes. The exact molecular targets and pathways affected by this compound are still being studied, but its potential for modulating biochemical pathways is promising .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to changes in its effectiveness and impact on cellular function . Long-term studies in both in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Understanding the dosage thresholds and the compound’s safety profile is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s impact on these pathways can lead to changes in cellular metabolism and energy balance

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding these interactions is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization patterns can influence the compound’s effectiveness and its impact on cellular processes .

Properties

IUPAC Name

1-[(5-bromo-2-hydroxyphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c12-9-1-2-10(14)7(3-9)4-13-5-8(6-13)11(15)16/h1-3,8,14H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZODCJUXXUBFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC(=C2)Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.